![molecular formula C10H14N2O B3215550 N-(4-amino-2,6-dimethylphenyl)acetamide CAS No. 116296-36-7](/img/structure/B3215550.png)
N-(4-amino-2,6-dimethylphenyl)acetamide
Overview
Description
“N-(4-amino-2,6-dimethylphenyl)acetamide” is an amino acid amide with 2,6-dimethylaniline and glycine components . It is an active metabolite of lidocaine, formed by oxidative deethylation . It is used as an indicator of hepatic function .
Molecular Structure Analysis
The molecular structure of “N-(4-amino-2,6-dimethylphenyl)acetamide” can be represented by the IUPAC Standard InChI:1S/C10H14N2O/c1-6-4-9(11)5-7(2)10(6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13)
. Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-amino-2,6-dimethylphenyl)acetamide” include a molecular weight of 178.23 . It is a powder at room temperature .Scientific Research Applications
- N-(4-amino-2,6-dimethylphenyl)acetamide (also known as lidocaine ) is a local anesthetic used to block peripheral nerves. It has been employed for treating arrhythmias and chronic neuropathic pain without significant side effects .
- In analytical chemistry, this compound has been utilized for simultaneous determination of enantiomers of tocainide in blood plasma using gas-liquid chromatography with electron-capture detection .
- The major metabolic route involves N-acetylation, forming 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP) , followed by hydroxylation to produce 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) .
- Medicinal chemists explore the molecular framework of phenoxy acetamide derivatives (including N-(4-amino-2,6-dimethylphenyl)acetamide ) to design novel pharmaceuticals. These compounds are evaluated for safety, efficacy, and their potential to enhance quality of life .
- Researchers employ computational techniques to study molecular interactions, including ligand-receptor binding. This aids in predicting the pharmacological effects of phenoxy acetamide derivatives .
- From both biological and industrial perspectives, understanding the chemical diversity of phenoxy acetamide derivatives is crucial. This knowledge informs the design of safer and more effective agents .
Local Anesthesia
Enantiomer Determination
Pharmacokinetics and Metabolism
Medicinal Chemistry and Drug Design
Computational Chemistry and Molecular Docking
Biological and Industrial Applications
Safety and Hazards
“N-(4-amino-2,6-dimethylphenyl)acetamide” is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
N-(4-amino-2,6-dimethylphenyl)acetamide is an active metabolite of lidocaine . Lidocaine is a local anesthetic drug that has been used to treat arrhythmias and chronic neuropathic pain via peripheral nerve blocking . Therefore, it can be inferred that the primary targets of N-(4-amino-2,6-dimethylphenyl)acetamide are likely to be similar to those of lidocaine, which are voltage-gated sodium channels in nerve cells .
Mode of Action
The compound interacts with its targets, the sodium channels, by binding to specific sites within the channel pore, thereby blocking the passage of sodium ions . This blockade prevents the generation and conduction of nerve impulses, resulting in a loss of sensation in the specific body part without loss of consciousness or impairment of central control of vital functions .
Biochemical Pathways
By blocking sodium channels, it disrupts the normal flow of sodium ions, which is crucial for the initiation and propagation of action potentials in neurons .
Pharmacokinetics
Lidocaine is known for its excellent diffusing and penetrating properties, as well as its rapid onset of surgical analgesia .
Result of Action
The primary result of the action of N-(4-amino-2,6-dimethylphenyl)acetamide is the loss of sensation in a specific body part without loss of consciousness or impairment of central control of vital functions . This is achieved through its action on sodium channels in nerve cells, preventing the generation and conduction of nerve impulses .
properties
IUPAC Name |
N-(4-amino-2,6-dimethylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6-4-9(11)5-7(2)10(6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODSKRCNOQNBAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280285 | |
Record name | N-(4-Amino-2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2,6-dimethylphenyl)acetamide | |
CAS RN |
116296-36-7 | |
Record name | N-(4-Amino-2,6-dimethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116296-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Amino-2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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